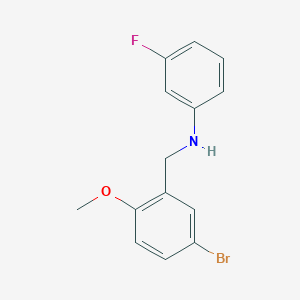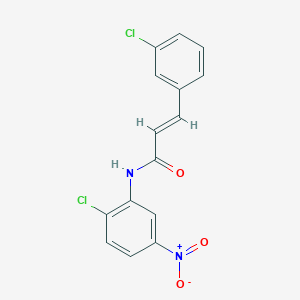
(5-bromo-2-methoxybenzyl)(3-fluorophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-methoxybenzyl)(3-fluorophenyl)amine, also known as 5-Bromo-2-Methoxybenzyl-3-Fluoroaniline (BMF), is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BMF is a small molecule that belongs to the class of arylamines, which have been widely studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of BMF is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and proliferation. BMF has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Biochemical and Physiological Effects:
BMF has been shown to have cytotoxic effects on cancer cells, but it has also been shown to have some toxic effects on normal cells at high concentrations. BMF has been shown to cause DNA damage and oxidative stress in cells, which could contribute to its cytotoxic effects. However, more research is needed to fully understand the biochemical and physiological effects of BMF.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMF is that it is relatively easy to synthesize and purify, which makes it a good candidate for further research. However, one limitation is that it has some toxic effects on normal cells, which could limit its potential applications in medicine. In addition, more research is needed to fully understand the mechanism of action and potential side effects of BMF.
Zukünftige Richtungen
There are several future directions for research on BMF. One area of interest is the development of new anticancer drugs based on BMF or related compounds. Another area of interest is the use of BMF as a fluorescent probe for imaging applications. In addition, more research is needed to fully understand the mechanism of action and potential side effects of BMF, as well as its potential applications in other areas of medicine. Overall, BMF is a promising compound that could have significant applications in medicinal chemistry and other fields of research.
Synthesemethoden
The synthesis of BMF involves the reaction of 5-bromo-2-methoxybenzylamine with 3-fluoronitrobenzene in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through column chromatography. The yield of BMF is typically around 50-60%, and the purity can be confirmed using techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
BMF has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. BMF has been shown to have cytotoxic effects on cancer cells, and it has been suggested that this compound could be used as a lead compound for the development of new anticancer agents. In addition, BMF has also been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-18-14-6-5-11(15)7-10(14)9-17-13-4-2-3-12(16)8-13/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREZRSFLHMTSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)
